![molecular formula C16H19N3O4S2 B5579823 3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)
3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MTSEA, and it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Celecoxib Derivatives for Various Applications : A study detailed the synthesis of novel celecoxib derivatives, highlighting their potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were tested for their biological activities and did not show significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, hinting at their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Anti-Breast Cancer Activity : Another research focused on the design, synthesis, and evaluation of benzenesulfonamide derivatives for anti-breast cancer activity. This study underscores the importance of structural modification for enhancing biological activity, as shown by molecular docking studies and MTT assay against MCF-7 breast cancer cell lines (Praveen Kumar et al., 2020).
Antioxidant and Enzyme Inhibitory Profile : Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed these compounds exhibit moderate antioxidant activity and significant inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential application in treating diseases like Alzheimer's (Nabih Lolak et al., 2020).
Idiopathic Pulmonary Fibrosis Treatment : An evaluation of PI3K inhibitors for treating idiopathic pulmonary fibrosis highlighted the therapeutic potential of specific benzenesulfonamide derivatives, indicating a pathway for drug development in treating respiratory conditions (P. Norman, 2014).
Future Directions
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-16(19-7-9-23-10-8-19)13-2-1-3-14(12-13)25(21,22)18-5-4-15-17-6-11-24-15/h1-3,6,11-12,18H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUITPEQMJKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)
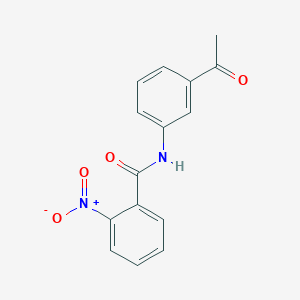
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)
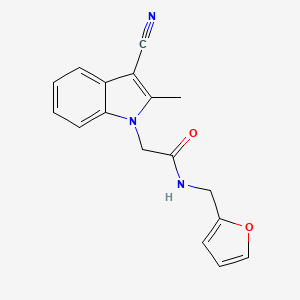

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)
![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
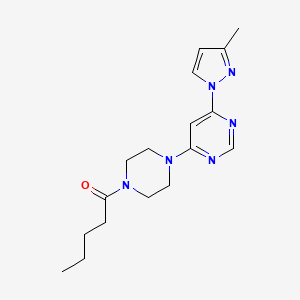
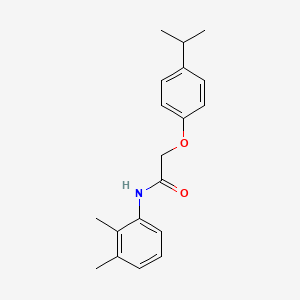
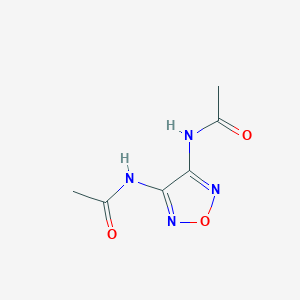
![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
